Methyl 4-(oxetan-2-yl)benzoate
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Overview
Description
Methyl 4-(oxetan-2-yl)benzoate is an organic compound that features a benzoate ester linked to an oxetane ring The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(oxetan-2-yl)benzoate typically involves the formation of the oxetane ring followed by its attachment to the benzoate ester. One common method involves the [2+2] cycloaddition reaction, where an alkene and a carbonyl compound react under photochemical conditions to form the oxetane ring . The benzoate ester can then be introduced through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure the efficient formation of the oxetane ring and its subsequent esterification .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(oxetan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized intermediates with potential for further functionalization.
Reduction: Ring-opened products with various functional groups.
Substitution: Substituted benzoate esters with different nucleophiles attached.
Scientific Research Applications
Methyl 4-(oxetan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(oxetan-2-yl)benzoate involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(oxetan-3-ylidene)acetate
- 3-(Hydroxymethyl)oxetane
- 3-(Aminomethyl)oxetane
Uniqueness
Methyl 4-(oxetan-2-yl)benzoate is unique due to the presence of both the oxetane ring and the benzoate ester. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-(oxetan-2-yl)benzoate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)9-4-2-8(3-5-9)10-6-7-14-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
FPELQVFPVPXBJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCO2 |
Origin of Product |
United States |
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